molecular formula C23H20N4O4 B3003059 3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 887886-85-3

3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B3003059
CAS No.: 887886-85-3
M. Wt: 416.437
InChI Key: DLDJGFDLSNOMHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzamide scaffold substituted with a 2,5-dioxopyrrolidin-1-yl group at the 3-position and a 1,3,4-oxadiazol-2-yl moiety linked to a 5,6,7,8-tetrahydronaphthalen-2-yl group at the N-terminus. The 1,3,4-oxadiazole ring is a heterocyclic pharmacophore known for enhancing metabolic stability and hydrogen-bonding interactions in drug design . The 2,5-dioxopyrrolidin group may act as a covalent warhead, enabling selective interactions with nucleophilic residues in enzymatic targets.

Properties

IUPAC Name

3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O4/c28-19-10-11-20(29)27(19)18-7-3-6-16(13-18)21(30)24-23-26-25-22(31-23)17-9-8-14-4-1-2-5-15(14)12-17/h3,6-9,12-13H,1-2,4-5,10-11H2,(H,24,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDJGFDLSNOMHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC(=CC=C4)N5C(=O)CCC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the individual components. The pyrrolidinone ring can be synthesized through the reaction of succinic anhydride with ammonia, followed by cyclization. The tetrahydronaphthalene moiety is often prepared via hydrogenation of naphthalene. The oxadiazole ring is synthesized through the cyclization of a hydrazide with an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Organic solvents like dichloromethane, ethanol, and acetonitrile are often used to dissolve the compound and facilitate reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Target Compound

  • 1,3,4-Oxadiazole ring : A five-membered heterocycle with two oxygen and one nitrogen atom. This structure is associated with high chemical stability and π-π stacking interactions in biological systems.
  • Tetrahydronaphthalene : A partially saturated bicyclic system providing lipophilicity and conformational rigidity.

Analogous Compounds from Literature

Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (Compound 2d) : Tetrahydroimidazo[1,2-a]pyridine core: A fused bicyclic system with one nitrogen atom in the imidazole ring and one in the pyridine ring. This structure offers greater electron delocalization compared to oxadiazole. Substituents: A 4-nitrophenyl group (electron-withdrawing) and a cyano group, which may enhance binding specificity through dipole interactions.

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (Compound 1l) : Phenethyl group: Introduces steric bulk and additional hydrophobic interactions, contrasting with the tetrahydronaphthalene group in the target compound.

Key Differences :

  • The tetrahydronaphthalene group may confer superior membrane permeability compared to the phenyl/phenethyl groups in 2d and 1l.

Target Compound

  • Likely synthesized via cyclization of a diacylhydrazine precursor to form the 1,3,4-oxadiazole ring, followed by coupling reactions to introduce the dioxopyrrolidin and tetrahydronaphthalene groups.

Analogous Compounds

  • Compounds 2d and 1l were synthesized via a one-pot two-step reaction involving cyclocondensation and nucleophilic substitution . This method achieved moderate yields (51–55%), highlighting challenges in scaling heterocyclic syntheses.

Comparison :

  • The target compound’s synthesis may require stricter anhydrous conditions due to the oxadiazole’s sensitivity to hydrolysis, whereas the imidazo-pyridine derivatives tolerate nitro and cyano groups under milder conditions.

Pharmacological Potential (Hypothetical Analysis)

While direct bioactivity data for the target compound are unavailable, structural analogs suggest possible therapeutic applications:

  • Covalent inhibition : The 2,5-dioxopyrrolidin group could form covalent bonds with cysteine or lysine residues in enzymes, akin to protease inhibitors.
  • Selectivity : The tetrahydronaphthalene moiety may reduce off-target effects compared to the phenyl groups in 2d and 1l, which lack stereochemical complexity.

Biological Activity

The compound 3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrrolidinone moiety and an oxadiazole ring. The molecular formula is C19H20N4O3C_{19}H_{20}N_4O_3, and it has a molecular weight of approximately 348.39 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways. The presence of the oxadiazole ring is significant as it has been shown to enhance the compound's affinity for certain receptors and enzymes.

Anticancer Properties

Recent studies have indicated that derivatives containing oxadiazole structures exhibit promising anticancer activities. For instance:

  • Cytotoxicity Assays : In vitro studies using various cancer cell lines demonstrated that compounds similar to the one can induce apoptosis and inhibit cell proliferation. For example, derivatives showed IC50 values ranging from 8.14 µM to 10.48 µM in MTT assays, indicating significant cytotoxic effects against cancer cells .

Antidiabetic Activity

The compound's potential as an antidiabetic agent has also been explored:

  • In Vivo Studies : Research involving genetically modified Drosophila melanogaster models showed that certain derivatives effectively lowered glucose levels, suggesting a mechanism involving inhibition of α-glucosidase .

Case Study 1: Anticancer Activity

A study evaluated the anticancer activity of several oxadiazole derivatives similar to the target compound. The results indicated that compounds with electron-withdrawing groups exhibited enhanced cytotoxicity:

CompoundIC50 (µM)% Cell Death
5b10.1451.58
5d8.1450.12
5m10.4853.65

These findings suggest that structural modifications can significantly impact biological activity.

Case Study 2: Antidiabetic Effects

Another study focused on the antidiabetic properties of oxadiazole derivatives:

CompoundGlucose Level Reduction (%)
5dSignificant
5fModerate

This study highlighted the importance of functional groups in enhancing the biological efficacy of these compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.